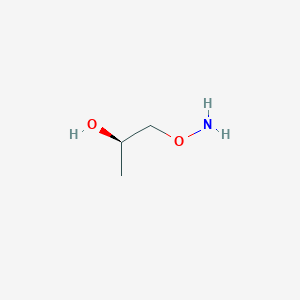

(R)-1-Aminooxy-propan-2-ol

Vue d'ensemble

Description

®-1-Aminooxy-propan-2-ol is a chiral organic compound with the molecular formula C3H9NO2 It is characterized by the presence of an aminooxy functional group attached to a propanol backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Aminooxy-propan-2-ol typically involves the reaction of ®-propylene oxide with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired chiral product. The process can be summarized as follows:

Step 1: ®-Propylene oxide is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide.

Step 2: The reaction mixture is stirred at a specific temperature, usually around room temperature, for several hours.

Step 3: The product is then extracted and purified using standard techniques such as distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of ®-1-Aminooxy-propan-2-ol may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions: ®-1-Aminooxy-propan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the aminooxy group to an amine.

Substitution: The aminooxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.

Major Products:

Oxidation: Oximes or nitriles.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Overview

Chemical Properties:

- Molecular Formula: C₃H₉NO₂

- CAS Registry Number: 338464-47-4

- Molecular Weight: 75.11 g/mol

(R)-1-Aminooxy-propan-2-ol features an aminooxy functional group attached to a propanol backbone, which contributes to its reactivity and utility in synthetic chemistry and biochemistry.

Organic Synthesis

This compound serves as a crucial building block in organic synthesis. Its unique structure allows for the formation of complex molecules through various chemical reactions:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to oximes or nitriles | Hydrogen peroxide, potassium permanganate |

| Reduction | Converts aminooxy group to amine | Lithium aluminum hydride, sodium borohydride |

| Substitution | Forms various derivatives via nucleophilic substitution | Alkyl halides, acyl chlorides |

The compound exhibits significant biological activity, particularly as an inhibitor of ornithine decarboxylase (ODC), an enzyme involved in polyamine synthesis critical for cell growth and differentiation.

Mechanism of Action:

- This compound competes with ornithine for binding to ODC's active site, inhibiting its activity and reducing polyamine levels within cells. This property makes it a potential candidate for cancer therapy.

Case Study:

A study demonstrated that this compound binds effectively to ODC, showing a potency several orders of magnitude higher than traditional inhibitors like DFMO . This suggests its potential use in developing anti-proliferative drugs.

Chemical Biology

In chemical biology, this compound is utilized for site-specific labeling of biomolecules through oxime ligation reactions. This method allows researchers to connect biomolecules under mild conditions without disrupting their stability.

| Application | Description |

|---|---|

| Biomolecule Monitoring | Connects reporter molecules to proteins or nucleic acids |

| Conjugation | Links two biomolecules (e.g., proteins and oligonucleotides) |

| Synthetic Enzymes | Facilitates the assembly of fully functional synthetic enzymes |

Industrial Applications

In the pharmaceutical industry, this compound is employed in the production of fine chemicals and drug intermediates due to its reactivity and ability to form complex structures.

Mécanisme D'action

The mechanism of action of ®-1-Aminooxy-propan-2-ol involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.

Comparaison Avec Des Composés Similaires

(S)-1-Aminooxy-propan-2-ol: The enantiomer of ®-1-Aminooxy-propan-2-ol with similar chemical properties but different biological activities.

Hydroxylamine: A simpler compound with similar reactivity but lacking the chiral center.

Aminooxyacetic acid: Another aminooxy compound with different structural features and applications.

Uniqueness: ®-1-Aminooxy-propan-2-ol is unique due to its chiral nature, which imparts specific stereochemical properties. This chirality can influence its reactivity and interactions with biological targets, making it distinct from its achiral counterparts.

Activité Biologique

(R)-1-Aminooxy-propan-2-ol, also known as 1-amino-2-propanol, is a member of the 1,2-aminoalcohols class. This compound has garnered attention in biochemical research due to its potential biological activities, particularly as an inhibitor of key metabolic enzymes. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound has the following chemical properties:

- Chemical Formula : C₃H₉NO

- CAS Registry Number : 78-96-6

- Molecular Weight : 75.11 g/mol

- Structural Formula :

The primary mechanism of action for this compound involves its role as an inhibitor of ornithine decarboxylase (ODC), a key enzyme in polyamine synthesis. Polyamines are critical for cell proliferation and differentiation, making ODC a target for cancer therapy. The compound competes with the substrate ornithine for binding to the catalytic site of ODC, thereby inhibiting its activity and leading to reduced polyamine levels in cells .

Inhibition of Ornithine Decarboxylase

Research indicates that this compound exhibits potent inhibition of ODC. The compound forms a stable covalent bond with the enzyme's cofactor, pyridoxal 5-phosphate (PLP), enhancing its inhibitory effects . This mechanism positions this compound as a potential candidate for treating hyperproliferative diseases such as cancer.

Case Studies

- Cancer Cell Lines : In vitro studies have demonstrated that treatment with this compound significantly reduces cell proliferation in various cancer cell lines by inhibiting ODC activity. For instance, studies on human colorectal cancer cells showed a marked decrease in polyamine levels and subsequent apoptosis upon treatment with the compound .

- Animal Models : In vivo experiments using murine models have shown that administration of this compound leads to tumor regression in xenograft models of breast cancer. The compound's ability to modulate polyamine levels was linked to enhanced efficacy in reducing tumor growth rates .

Metabolic Pathways and Biomarkers

This compound is classified as a primary metabolite, indicating its essential role in metabolic processes across various organisms, including humans and bacteria. Its presence has been detected in several food sources, suggesting potential applications as a biomarker for dietary intake .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

(2R)-1-aminooxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO2/c1-3(5)2-6-4/h3,5H,2,4H2,1H3/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDJYVTLJWDGQGL-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CON)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CON)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

91.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.